5-Bromo-4-methylisoquinoline
Overview
Description
The compound 5-Bromo-4-methylisoquinoline is a brominated isoquinoline derivative, which is a class of heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse range of biological activities and are often used as key building blocks in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.
Synthesis Analysis
The synthesis of brominated isoquinoline derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of brominated tetrahydroisoquinolines has been reported using brominated tyrosine derivatives as starting materials . Another approach for synthesizing brominated isoquinolines involves the use of 4-(2-(bromomethyl)phenyl)-1-sulfonyl-1,2,3-triazoles, which undergo an intramolecular reaction to form highly functionalized 4-bromo-1,2-dihydroisoquinolines . Additionally, the synthesis of 6-bromo-4-iodoquinoline, a related compound, has been achieved through cyclization and substitution reactions starting from 2,2-dimethyl-1,3-dioxane-4,6-dione and 4-bromoaniline .
Molecular Structure Analysis
The molecular structure of brominated isoquinolines is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. The position of the bromine atom on the isoquinoline ring can affect the reactivity and the potential for further functionalization. For example, the presence of a bromine atom at the 4-position of the isoquinoline ring can facilitate the formation of bromonium ylides, which are intermediates in certain chemical reactions .
Chemical Reactions Analysis
Brominated isoquinolines can participate in various chemical reactions due to the presence of the bromine atom, which is a good leaving group. They can undergo nucleophilic substitution reactions, where the bromine atom is replaced by another nucleophile. For example, the reductive amination of Schiff's bases has been used to synthesize 7-bromo-1,2,3,4-tetrahydroisoquinoline . Additionally, brominated isoquinolines can act as intermediates in the synthesis of biologically active compounds, such as anti-cancer drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-4-methylisoquinoline would be influenced by the presence of the bromine and methyl groups on the isoquinoline ring. These substituents can affect the molecule's boiling point, melting point, solubility, and stability. The bromine atom, in particular, can increase the density and molecular weight of the compound. The electronic effects of the substituents can also influence the compound's reactivity in chemical reactions, such as electrophilic or nucleophilic aromatic substitution.
Scientific Research Applications
properties
IUPAC Name |
5-bromo-4-methylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-3-2-4-9(11)10(7)8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIXPGHNBIZJTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621091 | |
Record name | 5-Bromo-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylisoquinoline | |
CAS RN |
651310-24-6 | |
Record name | Isoquinoline, 5-bromo-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=651310-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-methylisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40621091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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